N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(12-3-4-14-15(10-12)23-11-22-14)18-6-8-20-7-5-13(19-20)16-2-1-9-24-16/h1-5,7,9-10H,6,8,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBRVOVYKWPKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole
The pyrazole ring is constructed via a 1,3-dipolar cycloaddition between thiophene-2-carbaldehyde and hydrazine derivatives. A modified Huisgen cycloaddition is employed:
$$
\text{Thiophene-2-carbaldehyde} + \text{Methyl propiolate} \xrightarrow[\text{EtOH, reflux}]{\text{Hydrazine hydrate}} 3\text{-(Thiophen-2-yl)-1H-pyrazole} \quad
$$
Optimized Conditions :
Functionalization with Ethylamine Linker
The ethylamine side chain is introduced via Mitsunobu reaction using 2-aminoethanol:
$$
3\text{-(Thiophen-2-yl)-1H-pyrazole} \xrightarrow[\text{DIAD, PPh}_3]{\text{2-Aminoethanol, THF}} 2\text{-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine} \quad
$$
Key Parameters :
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3)
- Yield : 65%
- Purity : 97% (LC-MS)
Amide Coupling: Final Assembly
The carboxamide bond is formed via Schotten-Baumann reaction or EDCl/HOBt-mediated coupling :
$$
\text{Benzo[d]dioxole-5-carboxylic acid} + 2\text{-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine} \xrightarrow[\text{EDCl, HOBt}]{\text{DCM, DIPEA}} \text{Target compound} \quad
$$
Optimized Protocol :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt)
- Solvent : Dichloromethane (DCM)
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : Room temperature, 12 hours
- Yield : 82%
- Purification : Silica gel chromatography (EtOAc/hexanes, 3:7)
Analytical Data :
- $$ ^1\text{H NMR} $$ : δ 8.21 (s, 1H, pyrazole-H), 7.68 (d, J=1.8 Hz, 1H, Ar-H), 7.42 (dd, J=8.1, 1.8 Hz, 1H, Ar-H), 7.28 (d, J=5.1 Hz, 1H, thiophene-H), 6.99 (d, J=8.1 Hz, 1H, Ar-H), 6.85 (m, 2H, thiophene-H), 6.07 (s, 2H, OCH2O), 4.42 (t, J=6.3 Hz, 2H, NCH2), 3.78 (t, J=6.3 Hz, 2H, CH2NH), 2.45 (s, 1H, NH).
- HRMS : m/z calcd for C19H18N3O3S [M+H]+: 376.1024; found: 376.1028.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and amide coupling in a single reactor:
$$
\text{Thiophene-2-carbaldehyde} + \text{Hydrazine hydrate} + \text{Benzo[d]dioxole-5-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{THF}} \text{Target compound} \quad
$$
Advantages :
- Reduced purification steps
- Yield : 70%
Solid-Phase Synthesis
For high-throughput applications, Wang resin -bound intermediates enable rapid assembly:
- Immobilize benzo[d]dioxole-5-carboxylic acid on Wang resin via ester linkage.
- Couple with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine using HATU.
- Cleave with TFA/water (95:5).
Yield : 75%.
Critical Analysis of Methodologies
Table 1: Comparison of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 82 | 98 |
| HATU | DMF | 25 | 85 | 97 |
| DCC | THF | 0 | 68 | 95 |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Synthesis : Use of electron-deficient alkynes ensures preferential 3-substitution.
- Amine Oxidation : Conduct reactions under nitrogen atmosphere to prevent degradation.
- Byproduct Formation : Silica gel chromatography with gradient elution (hexanes → EtOAc) removes unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in the treatment of various diseases.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings may interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Benzo[d][1,3]dioxole Carboxamides
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (2a) :
- Structure : Lacks the pyrazole-thiophene chain but includes a dimethoxyphenyl substituent.
- Synthesis : Prepared via carbodiimide-mediated coupling (EDCI/HOBt) .
- Properties : Melting point 175–177°C; characterized by NMR and HRMS .
- Relevance : Serves as a synthetic intermediate for antidiabetic or antimicrobial agents.
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) :
Pyrazole-Thiophene Derivatives
- Compounds 85–93 (Anthrax Lethal Factor Inhibitors) :
- Structure : Feature a thiophene-sulfonamide core with benzothiazole or pyrazole substituents .
- Bioactivity : Designed to inhibit anthrax lethal factor via competitive binding to zinc-dependent domains.
- Data : NMR shifts (δ 7.2–8.5 ppm for aromatic protons) confirm electronic effects of substituents .
Hybrid Carboxamide-Thiophene Derivatives
- Compound 94 (1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide) :
Pharmacokinetic and Pharmacodynamic Comparisons
Key Observations :
Electron-Withdrawing Groups : Trifluoromethyl (IIc) and sulfonamide (Compound 85) substituents enhance target affinity compared to methoxy or alkyl groups.
Heterocyclic Linkers : Pyrazole-thiophene chains (target compound) may improve blood-brain barrier penetration relative to bulkier groups like benzothiazole.
Solubility : Carboxamide derivatives (e.g., IIc, 2a) generally exhibit moderate aqueous solubility (LogP ~3), whereas sulfonamide analogs (Compound 85) are more polar (LogP ~2.5).
Biological Activity
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a unique structural arrangement that includes a thiophene ring, a pyrazole moiety, and a benzo[d][1,3]dioxole core. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple heterocyclic rings.
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
These interactions can lead to various pharmacological effects, including anti-inflammatory and antitumor activities.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human cervical carcinoma (HeLa) | 8.5 | Moderate cytotoxicity |
| Colon adenocarcinoma (CaCo-2) | 6.7 | High cytotoxicity |
| Breast cancer (MCF7) | 4.9 | High cytotoxicity |
The above data indicates that the compound has promising anticancer properties, potentially making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
This compound has also shown anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These findings indicate potential applications in treating infections caused by resistant strains of bacteria and fungi .
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures. For instance:
- Study on Pyrazole Derivatives : A study highlighted the anticancer activity of pyrazole derivatives against various tumor cell lines, demonstrating IC50 values comparable to those observed for this compound .
- Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce edema and cytokine levels significantly .
Q & A
Q. What are the common synthetic routes for synthesizing N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Benzo[d][1,3]dioxole-5-carboxamide derivatives are condensed with pyrazole-thiophene intermediates under reflux conditions using solvents like ethanol or dichloromethane .
- Catalyzed cross-coupling : Palladium-based catalysts facilitate the formation of thiophene-pyrazole linkages, improving regioselectivity .
- Purification : Flash column chromatography or recrystallization (e.g., using ethanol) is employed to isolate intermediates and final products .
Q. Key Considerations :
- Reaction monitoring via TLC and NMR ensures intermediate purity.
- Yields range from 50–75%, depending on solvent polarity and catalyst efficiency .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for distinguishing pyrazole protons (δ 7.2–8.1 ppm) and benzo[d][1,3]dioxole methylene groups (δ 5.9–6.1 ppm) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 379.39 for C₁₈H₁₃N₅O₃S derivatives) .
- HPLC : Purity assessment (>95% for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% via controlled thermal activation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst selection : Pd(PPh₃)₄ increases cross-coupling efficiency for thiophene-pyrazole bonds compared to traditional Pd(OAc)₂ .
Q. How can contradictory biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays) be resolved?
- Comparative assay validation : Test the compound against standardized cell lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
- Structural analogs : Synthesize derivatives with modified pyrazole or thiophene substituents to isolate active pharmacophores (e.g., replacing thiophene with furan) .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, clarifying mechanism-driven discrepancies .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .
Q. Example Formulation :
| Component | Concentration (%) |
|---|---|
| PEG-400 | 30 |
| Cyclodextrin | 15 |
| Phosphate buffer | 55 |
Q. How does the compound’s multi-target activity influence experimental design in neurodegenerative studies?
- Target prioritization : Use siRNA knockdown or CRISPR-Cas9 to identify critical pathways (e.g., amyloid-beta vs. tau protein interactions) .
- Dose-response profiling : Conduct time-lapsed assays (0–72 hours) to distinguish acute vs. chronic effects on neuronal viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
